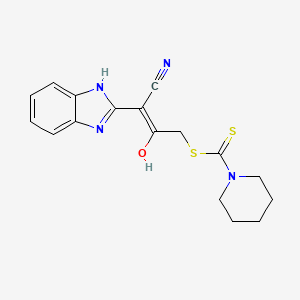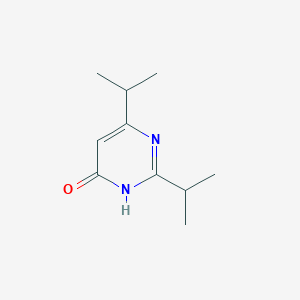![molecular formula C22H24ClN3O3 B11184791 N-(3-Chloro-4-methoxyphenyl)-5-ethyl-11-oxo-5H,5AH,6H,7H,8H,9H,11H-pyrido[2,1-B]quinazoline-3-carboxamide](/img/structure/B11184791.png)
N-(3-Chloro-4-methoxyphenyl)-5-ethyl-11-oxo-5H,5AH,6H,7H,8H,9H,11H-pyrido[2,1-B]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-methoxyphenyl)-5-ethyl-11-oxo-5H,5AH,6H,7H,8H,9H,11H-pyrido[2,1-B]quinazoline-3-carboxamide is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenyl)-5-ethyl-11-oxo-5H,5AH,6H,7H,8H,9H,11H-pyrido[2,1-B]quinazoline-3-carboxamide typically involves a multi-step process. One efficient approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methoxyphenyl)-5-ethyl-11-oxo-5H,5AH,6H,7H,8H,9H,11H-pyrido[2,1-B]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-3-oxide derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its biological activity.
Substitution: Halogenation and alkylation reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine and bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
N-(3-Chloro-4-methoxyphenyl)-5-ethyl-11-oxo-5H,5AH,6H,7H,8H,9H,11H-pyrido[2,1-B]quinazoline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-5-ethyl-11-oxo-5H,5AH,6H,7H,8H,9H,11H-pyrido[2,1-B]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, likely through the inhibition of key enzymes and signaling pathways . The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2(1H)-one: Known for its anticancer and antimicrobial activities.
Quinazoline-4(3H)-one: Exhibits a broad range of biological activities, including antimalarial and anti-inflammatory properties.
Uniqueness
N-(3-Chloro-4-methoxyphenyl)-5-ethyl-11-oxo-5H,5AH,6H,7H,8H,9H,11H-pyrido[2,1-B]quinazoline-3-carboxamide stands out due to its specific structural features, which confer unique biological activities. Its ability to target specific molecular pathways and induce apoptosis in cancer cells highlights its potential as a novel therapeutic agent .
Properties
Molecular Formula |
C22H24ClN3O3 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C22H24ClN3O3/c1-3-25-18-12-14(21(27)24-15-8-10-19(29-2)17(23)13-15)7-9-16(18)22(28)26-11-5-4-6-20(25)26/h7-10,12-13,20H,3-6,11H2,1-2H3,(H,24,27) |
InChI Key |
CYVRIOOXKCYSMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-difluoro-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonamide](/img/structure/B11184713.png)
![ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11184721.png)

![9-[4-(dimethylamino)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11184730.png)
![6-(2-methoxyethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11184736.png)
![3,4-dichloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11184746.png)
![3,4-Dihydro-N,N,8-trimethyl-6-[4-[[(1-naphthalenylamino)carbonyl]amino]phenyl]-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxamide](/img/structure/B11184747.png)
![N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide](/img/structure/B11184754.png)

![4-amino-2-(2-chlorophenyl)-7-(4-ethoxyphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11184776.png)

![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B11184794.png)
![2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11184800.png)
![7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11184803.png)
